1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone
Description
Properties
IUPAC Name |
1-[4-(benzenesulfonylmethyl)-3,5-dimethylpyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10-14(11(2)16(15-10)12(3)17)9-20(18,19)13-7-5-4-6-8-13/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCCQBIIMHRFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C)CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, suggesting a broad spectrum of potential targets for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, causing changes that result in various biological activities. For instance, N-arylsulfonyl-3-acetylindole derivatives have been evaluated as HIV-1 inhibitors.
Biological Activity
1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone, known by various synonyms including PSMM and pyrazole sulfonyl ethanone, is a pyrazole derivative that has attracted significant attention due to its diverse biological activities. This compound has been studied for its potential applications in pharmacology, particularly in antibacterial, antifungal, and anticancer research.
- Molecular Formula : C16H18N2O3S
- Molecular Weight : 326.39 g/mol
- Appearance : Yellowish-white crystalline solid
- Melting Point : 111-113°C
- Solubility : Soluble in polar solvents (e.g., DMSO, DMF) but insoluble in non-polar solvents (e.g., hexane) .
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The mechanism of action involves disrupting the bacterial cell wall, leading to bactericidal effects .
Antifungal Activity
The compound also demonstrates potent antifungal activity against species such as:
- Candida albicans
- Aspergillus niger
It interferes with fungal cell wall synthesis, resulting in cell death .
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. Its cytotoxic effects on cancer cells have been observed, warranting further investigation into its potential as an anticancer agent .
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods. The original method involved the condensation of pyrazole derivatives with phenyl sulfonyl acetaldehyde followed by aldol condensation with ethyl acetoacetate .
Research Findings and Case Studies
Current State of Research
The ongoing research on this compound indicates its potential for drug development in multiple therapeutic areas. Its unique chemical structure allows for modifications that could enhance its biological activity and reduce toxicity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The phenylsulfonyl group in the target compound likely improves solubility compared to chloro substituents in but may reduce cell permeability relative to alkyl groups.
Crystallographic and Intermolecular Interactions
Table 2: Crystallographic Data of Selected Compounds
Key Observations :
- The absence of crystallographic data for the target compound limits direct comparison.
- Chloro and methoxy substituents in promote halogen bonding and hydrophobic interactions, respectively.
Pharmacological and Functional Properties
Key Observations :
- The target compound’s phenylsulfonyl group may confer selectivity for sulfonyl-binding enzyme pockets, similar to sulfonamide drugs .
- Pyrazole derivatives with amino or hydroxy groups (e.g., ) show stronger antimicrobial activity, suggesting that the target compound’s methyl and sulfonyl groups may prioritize stability over direct antimicrobial effects.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone?
- Methodological Answer : The synthesis typically involves coupling 3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole with ethanone derivatives under reflux conditions. A common approach uses potassium carbonate in DMF as a base and solvent, with reaction times optimized via thin-layer chromatography (TLC) monitoring . To enhance yield, ensure anhydrous conditions and stoichiometric control of reactants. Post-synthesis purification via column chromatography (e.g., DCM/MeOH 97:3) is critical to isolate the product from unreacted intermediates .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Employ a multi-technique approach:
- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1686 cm⁻¹, sulfonyl S=O at ~1350-1150 cm⁻¹) .
- NMR : Analyze ¹H and ¹³C spectra for methyl groups (δ 2.3–2.7 ppm), pyrazole ring protons (δ 7.3–7.6 ppm), and sulfonyl/methylene linkages .
- Mass Spectrometry : Validate molecular weight via ESI-MS or EI-MS (e.g., M+ peaks matching theoretical values) .
- Elemental Analysis : Verify C/H/N/S ratios within ±0.4% of calculated values .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve discrepancies in electron density maps?
- Methodological Answer : Use SHELXL for refinement, leveraging its robust handling of twinned or high-resolution data . For ambiguous regions:
- Apply restraints to sulfonyl and methyl groups to stabilize geometry.
- Validate thermal displacement parameters (ADPs) with the
SIMUandDELUcommands in SHELXL to mitigate overfitting . - Cross-validate results with PLATON’s ADDSYM to check for missed symmetry .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins. Optimize scoring function parameters (e.g., exhaustiveness = 20) for accuracy .
- Biological Assays : Test derivatives against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) using serial dilution methods. Compare MIC values to ciprofloxacin controls .
- Data Contradictions : If bioactivity contradicts docking predictions (e.g., inactive derivatives with strong binding scores), re-evaluate force fields or solvation models in docking simulations .
Q. How can researchers address inconsistencies in spectroscopic data during structure elucidation?
- Methodological Answer :
- NMR Anomalies : For split peaks or unexpected shifts, check for dynamic processes (e.g., hindered rotation of the sulfonyl group) using variable-temperature NMR .
- Mass Spec Fragmentation : Use high-resolution MS (HRMS) to distinguish between isobaric ions. For example, differentiate [M+H]+ from adducts by comparing observed vs. theoretical m/z (Δ < 5 ppm) .
- Cross-Validation : Correlate IR carbonyl stretches with X-ray crystallography bond lengths (e.g., C=O at ~1.21 Å) to confirm assignments .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound in vitro?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
